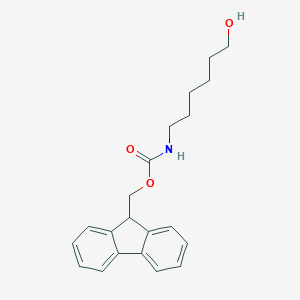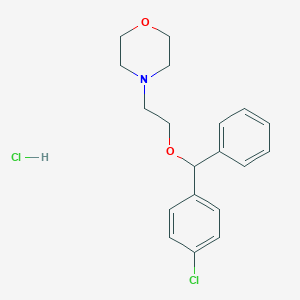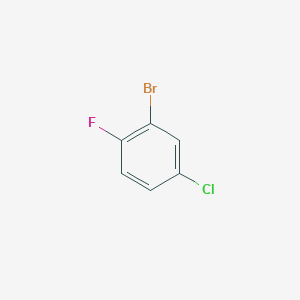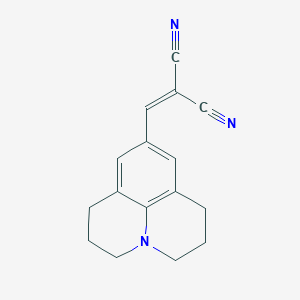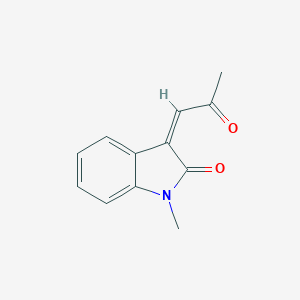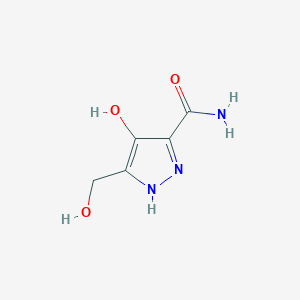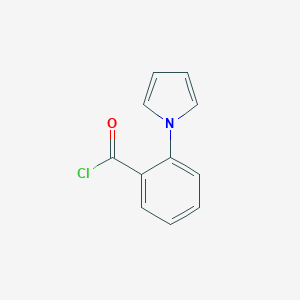![molecular formula C31H26N2O3 B162970 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-68-9](/img/structure/B162970.png)
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Also known as BQCA, this compound belongs to the family of benzamides and has been studied for its effects on a variety of physiological and biochemical processes.
作用机制
BQCA works by binding to and activating mGluR1, which leads to the activation of various intracellular signaling pathways. This results in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BQCA has been shown to have a range of biochemical and physiological effects, both in vitro and in vivo. These include the modulation of synaptic transmission and plasticity, the regulation of neuronal excitability, the enhancement of LTP, and the improvement of cognitive performance. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using BQCA in lab experiments is its high potency and selectivity for mGluR1, which allows for precise modulation of synaptic transmission and plasticity. However, BQCA is also known to have off-target effects on other receptors, which may complicate data interpretation. Another limitation is the potential for toxicity at high doses, which must be carefully monitored in animal studies.
未来方向
There are several potential future directions for research on BQCA. One area of interest is the development of more selective and potent mGluR1 agonists, which may have improved therapeutic potential. Another direction is the investigation of BQCA's effects on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, BQCA may have potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression, which could be explored in future clinical trials.
合成方法
The synthesis of BQCA involves several steps, starting with the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with 2-(quinolin-2-ylmethoxy)aniline to produce the final product, 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. The purity and yield of BQCA can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
BQCA has been extensively studied for its effects on the human body, particularly in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in synaptic plasticity and learning and memory processes. BQCA has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region involved in memory formation, and improve cognitive performance in animal models.
属性
CAS 编号 |
133430-68-9 |
|---|---|
分子式 |
C31H26N2O3 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H26N2O3/c34-31(35)26-15-13-24(14-16-26)21-33(20-23-7-2-1-3-8-23)28-10-6-11-29(19-28)36-22-27-18-17-25-9-4-5-12-30(25)32-27/h1-19H,20-22H2,(H,34,35) |
InChI 键 |
HFCVANWDNMLKNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
其他 CAS 编号 |
133430-68-9 |
同义词 |
ETH 603 ETH 647 ETH-603 ETH-647 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



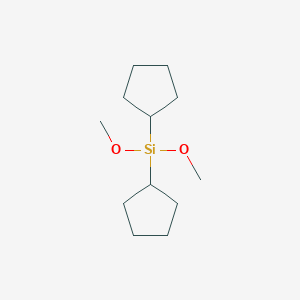
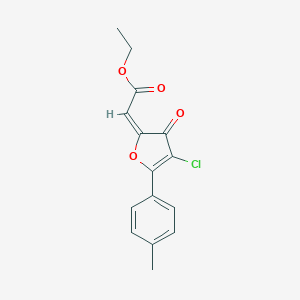
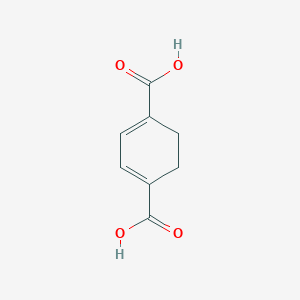
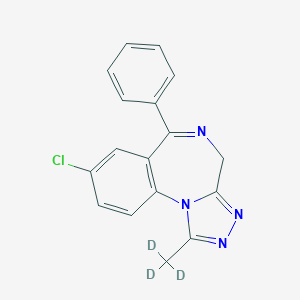
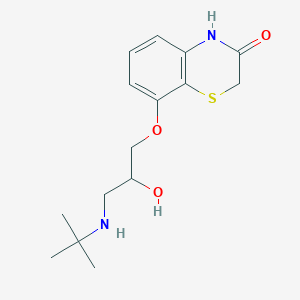
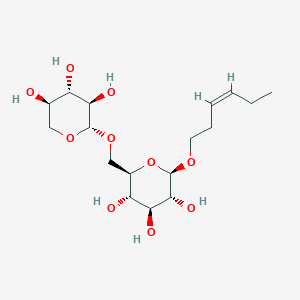
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
